Butane-2-sulfinyl chloride

Description

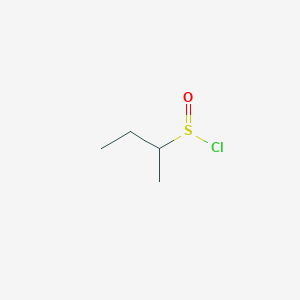

Structure

2D Structure

3D Structure

Properties

CAS No. |

41719-03-3 |

|---|---|

Molecular Formula |

C4H9ClOS |

Molecular Weight |

140.63 g/mol |

IUPAC Name |

butane-2-sulfinyl chloride |

InChI |

InChI=1S/C4H9ClOS/c1-3-4(2)7(5)6/h4H,3H2,1-2H3 |

InChI Key |

JQHJVROIRBFWTA-UHFFFAOYSA-N |

SMILES |

CCC(C)S(=O)Cl |

Canonical SMILES |

CCC(C)S(=O)Cl |

Origin of Product |

United States |

Stereochemical Aspects and Asymmetric Induction with Butane 2 Sulfinyl Chloride

Intrinsic Chirality of Butane-2-sulfinyl Chloride

The chirality of this compound arises from two distinct sources within its molecular structure: a stereogenic carbon atom in the butyl chain and the chiral sulfur atom of the sulfinyl group. This dual chirality means the compound can exist as a mixture of four possible stereoisomers.

The sulfur atom in the sulfinyl chloride group is also a stereogenic center. acs.org It is bonded to three different groups: the sec-butyl group, a chlorine atom, and an oxygen atom, with a lone pair of electrons acting as the fourth substituent to create a tetrahedral geometry. acs.org This results in the sulfur atom being chiral and capable of existing in either an (R) or (S) configuration. The configurational stability of the sulfinyl group is crucial, as it allows for the transfer of chirality during chemical transformations. nih.gov Chiral sulfinyl compounds are widely used as versatile auxiliaries in asymmetric synthesis because of this property. acs.orgnih.govnih.gov

The combination of the two stereocenters results in the following possible diastereomers:

(2R, S_S)-butane-2-sulfinyl chloride

(2S, R_S)-butane-2-sulfinyl chloride

(2R, R_S)-butane-2-sulfinyl chloride

(2S, S_S)-butane-2-sulfinyl chloride

| Stereocenter | Possible Configurations |

| Carbon (C2) | (R), (S) |

| Sulfur (S) | (R_S), (S_S) |

Diastereoselective and Enantioselective Reactions

The inherent chirality of this compound makes it a valuable reagent in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product.

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. wikipedia.org In reactions involving this compound, its existing stereocenters can influence the formation of new stereocenters in the product molecule. This is a form of internal asymmetric induction, where the chiral information is covalently bonded to the reactive center. wikipedia.org

When this compound reacts with a chiral molecule, the resulting product contains multiple stereocenters, and the interaction between these centers typically leads to the preferential formation of one diastereomer. Even when reacting with an achiral nucleophile, the chiral sulfinyl group can direct the approach of the nucleophile, leading to a diastereoselective outcome. acs.org Chiral auxiliaries, which are reversibly attached to a substrate, are a common strategy to induce diastereoselectivity in reactions before being cleaved. wikipedia.org

Chiral sulfinyl compounds are instrumental in asymmetric synthesis. nih.govnih.gov A primary application involves the reaction of a racemic sulfinyl chloride with a chiral, non-racemic alcohol to form diastereomeric sulfinate esters. These esters can then be separated and used to generate enantiomerically pure sulfoxides or other chiral sulfur compounds. nih.gov

For example, the reaction of a racemic sulfinyl chloride with a chiral alcohol like diacetone-d-glucose (B1670380) (DAG) can proceed with high diastereoselectivity. acs.org The chiral environment provided by the alcohol directs the nucleophilic attack on the sulfur atom, favoring the formation of one diastereomer of the resulting sulfinate ester.

Table: Diastereoselective Sulfinate Ester Formation Illustrative example based on common chiral auxiliaries.

| Chiral Auxiliary | Diastereomeric Excess (de) |

| (-)-Menthol | Often high, used in Andersen synthesis |

| Diacetone-d-glucose (DAG) | Can be very high, >95% |

| 8-phenylmenthol | Variable, can reach up to 76% |

This principle is foundational to the Andersen method for synthesizing optically active sulfoxides. Although specific data for this compound is not widely reported, the established reactivity of analogous sulfinyl chlorides demonstrates its potential for such diastereoselective transformations.

Dynamic Chiral Resolution in Sulfinyl Chemistry

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, enantiomerically pure product, achieving a theoretical yield of 100%. mdpi.comwikipedia.org This process combines a kinetic resolution—where one enantiomer reacts faster than the other—with a simultaneous in-situ racemization of the slower-reacting enantiomer. wikipedia.org

In the context of sulfinyl chemistry, DKR has been successfully applied to the synthesis of enantiomerically pure sulfinates from racemic sulfinyl chlorides. acs.org The process typically involves reacting the racemic sulfinyl chloride with a chiral alcohol in the presence of a base. The base can facilitate the rapid interconversion (racemization) of the sulfinyl chloride enantiomers. acs.org Meanwhile, the chiral alcohol reacts preferentially with one of the enantiomers, effectively "trapping" it as a diastereomerically pure sulfinate ester. acs.orgacs.org

Retention and Inversion of Configuration in Stereospecific Conversions

The stereospecificity of nucleophilic substitution at the sulfur atom of chiral sulfinyl chlorides, including this compound, is a well-documented phenomenon. The stereochemical outcome, whether it be retention or inversion of the original configuration, is highly dependent on the mechanistic pathway of the reaction.

In many instances, reactions of sulfinyl chlorides with nucleophiles proceed with a high degree of stereospecificity. acs.orgnih.gov This is attributed to the fact that these transformations often involve a direct substitution at the chiral sulfur center. The geometry of the transition state and the mode of approach of the incoming nucleophile dictate whether the original stereochemistry is preserved or inverted.

Inversion of Configuration:

A common outcome in the reaction of chiral sulfinyl chlorides with organometallic reagents, such as Grignard reagents or organolithium compounds, is the inversion of configuration at the sulfur atom. illinois.edu This is consistent with a classic S(_N)2-type mechanism at the sulfur center. In this process, the nucleophile attacks the sulfur atom from the side opposite to the chloride leaving group. This "backside attack" forces an umbrella-like inversion of the three other substituents around the sulfur atom, leading to a product with the opposite stereochemistry.

For example, the reaction of (R)-butane-2-sulfinyl chloride with a Grignard reagent (R'MgX) would be expected to yield the corresponding (S)-sulfoxide. This stereochemical pathway is crucial for the predictable synthesis of enantiomerically pure sulfoxides, which are valuable intermediates in asymmetric synthesis. nih.gov

Retention of Configuration:

Another proposed mechanism for retention involves the formation of a trigonal bipyramidal intermediate where the entering and leaving groups occupy equatorial positions, or a mechanism where the nucleophile is delivered from the same face as the leaving group departs, possibly involving an intermediate species.

The choice of solvent and the presence of additives can also influence the stereochemical outcome. These factors can affect the solvation of the reactants and intermediates, potentially favoring one reaction pathway over another.

The ability to control the stereochemical outcome of reactions involving this compound, achieving either retention or inversion of configuration, underscores its utility as a versatile chiral building block in modern organic synthesis. The predictable nature of these stereospecific conversions allows for the targeted synthesis of a wide array of chiral sulfur-containing compounds with a high degree of enantiomeric purity.

| Reagent Class | Predominant Stereochemical Outcome | Mechanistic Implication |

| Organometallic Reagents (e.g., Grignard) | Inversion | S(_N)2-type backside attack |

| Amines (for imination) | Retention | Varies; may involve double inversion or alternative pathways |

Reactivity and Mechanistic Investigations of Butane 2 Sulfinyl Chloride Analogs

Nucleophilic Reactivity of the Sulfinyl Chloride Moiety

The core reactivity of the sulfinyl chloride group (-S(O)Cl) is defined by the susceptibility of the sulfur atom to nucleophilic attack. The electronegative oxygen and chlorine atoms withdraw electron density, rendering the sulfur atom highly electrophilic. Consequently, it readily reacts with a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group.

The reaction of sulfinyl chlorides with primary or secondary amines is a primary method for the synthesis of sulfinamides. This transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfinyl chloride. The reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Recent methodologies often generate the sulfinyl chloride in situ to be trapped by the amine nucleophile. One such approach involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a sulfur dioxide surrogate (such as DABSO) to form a metal sulfinate. This intermediate is then treated with thionyl chloride (SOCl₂) to produce the sulfinyl chloride, which is immediately reacted with an amine. nih.gov This one-pot procedure allows for the synthesis of a wide array of sulfinamides from diverse starting materials. nih.gov The scope of the amine nucleophile is broad, including primary and secondary alkylamines, anilines, and even ammonia (B1221849), providing access to previously challenging sulfinamide structures. nih.gov

| Organometallic Reagent | Amine Nucleophile | Product (Sulfinamide) | Yield (%) |

|---|---|---|---|

| PhMgBr | Morpholine | 4-(phenylsulfinyl)morpholine | 78 |

| n-BuLi | Piperidine | 1-(butylsulfinyl)piperidine | 75 |

| p-TolMgBr | Aniline | N-phenyl-4-methylbenzenesulfinamide | 65 |

| EtMgBr | Aqueous NH₃ | Ethanesulfinamide | 51 |

Sulfinyl chlorides react with alcohols to form sulfinate esters (also known as sulfinates). This esterification is analogous to the formation of carboxylic esters from acyl chlorides and typically proceeds under basic conditions to scavenge the HCl produced. rsc.org The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center and displacing the chloride.

This reaction is crucial for the synthesis of chiral sulfur compounds. For instance, diastereomerically pure sulfinate esters can be prepared from a racemic sulfinyl chloride and a chiral alcohol, such as (−)-menthol, allowing for the separation of the diastereomers. rsc.org While the direct condensation of sulfinic acids with alcohols is often complicated by disproportionation, the use of sulfinyl chlorides provides a more reliable route to sulfinate esters. rsc.org In some cases, the reaction of certain alcohols, particularly benzylic and allylic types, with sulfinyl chlorides can lead to sulfones as the major product, catalyzed by the byproduct HCl. acs.org However, under controlled, typically basic conditions, the formation of sulfinate esters is favored.

Transformations to Other Sulfinyl Derivatives

Butane-2-sulfinyl chloride and its analogs serve as precursors for a variety of other sulfur-containing functional groups through substitution or oxidation reactions.

Sulfoxides can be synthesized from sulfinyl chlorides via reaction with carbon nucleophiles, such as Grignard or organolithium reagents. acs.org This reaction forms a new sulfur-carbon bond. A more common modern approach involves the conversion of a sulfinate intermediate (derived from the sulfinyl chloride) to a sulfoxide (B87167). For example, a one-pot process allows for the reaction of two different organometallic reagents with a sulfur dioxide source; the first forms a sulfinate, which is activated in situ (e.g., as a silyl ester) and then reacts with the second organometallic reagent to yield an unsymmetrical sulfoxide. acs.orgorganic-chemistry.org

The synthesis of sulfoximines from sulfinyl chlorides is an indirect, multi-step process. The sulfinyl chloride is first converted to a sulfinamide as described in section 4.1.1. The resulting sulfinamide is then oxidized to a sulfoximine. nih.gov Modern methods for this transformation include copper-catalyzed cross-coupling of sulfinamides with boronic acids or hypervalent iodine-mediated NH transfer reactions. acs.orgmdpi.com

| Starting Material | Reagent(s) | Intermediate | Reagent(s) for Second Step | Final Product |

|---|---|---|---|---|

| R-S(O)Cl | R'MgBr | - | - | R-S(O)-R' (Sulfoxide) |

| R-S(O)Cl | R'₂NH / Base | R-S(O)-NR'₂ (Sulfinamide) | Oxidant (e.g., PhI(OAc)₂) | R-S(O)(NH)-NR'₂ (Sulfoximine precursor) |

Sulfonimidoyl chlorides are not prepared directly from sulfinyl chlorides but are instead synthesized from their sulfinamide derivatives. nih.gov The transformation involves the oxidation of a sulfinamide in the presence of a chlorine source. rsc.org Reagents such as tert-butyl hypochlorite or N-chlorosuccinimide (NCS) are commonly used for this oxidative chlorination. rsc.orgnih.gov The reaction proceeds by forming a sulfonimidoyl chloride intermediate in situ, which can then be reacted with another nucleophile or isolated, depending on the conditions. nih.gov This conversion elevates the oxidation state of the sulfur atom from IV (in the sulfinamide) to VI (in the sulfonimidoyl chloride).

Mechanistic Pathways of Substitution and Conversion

The reactions of sulfinyl chlorides with nucleophiles are generally understood to proceed via a nucleophilic substitution mechanism at the sulfur atom. Computational studies on model compounds like methanesulfinyl chloride have elucidated the likely pathway. nih.govresearchgate.netacs.org

For most nucleophiles, the reaction follows a stepwise addition-elimination mechanism . nih.govacs.org This pathway involves two key steps:

Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a tetracoordinate, trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving group (chloride) typically occupy the apical positions, while the oxygen, the carbon substituent, and the sulfur lone pair reside in the equatorial plane. nih.govacs.org

Elimination: The sulfur-chlorine bond breaks, and the S=O double bond reforms, expelling the chloride ion and yielding the final substitution product.

Influence of Stereochemistry on Reaction Mechanisms

The stereochemistry of nucleophilic substitution reactions at the sulfur atom of sulfinyl chlorides and their analogs is a complex field, deviating in some respects from the well-established models for substitution at a tetrahedral carbon atom. nih.gov While reactions at a stereogenic carbon often follow clear SN1 or SN2 pathways, substitution at a tricoordinate sulfinyl sulfur center is more nuanced. nih.gov The mechanism and stereochemical outcome are highly dependent on the nucleophile, substrate, and solvent. tandfonline.com

Extensive investigations into nucleophilic substitution at chiral tricoordinate sulfur compounds have revealed that these reactions are often stereospecific. nih.gov A significant body of evidence shows that, analogous to the SN2 reaction at carbon, nucleophilic substitution at a stereogenic sulfinyl sulfur atom frequently proceeds with a complete inversion of configuration. nih.gov This stereochemical course is indicative of a mechanism where the nucleophile attacks the sulfur atom from the side opposite to the leaving group.

The prevailing mechanistic model for these reactions is not a simple one-step synchronous process but rather a stepwise addition-elimination (A-E) mechanism. tandfonline.comnih.gov This pathway involves the initial addition of the nucleophile to the electrophilic sulfur atom, forming a transient, hypervalent sulfur intermediate known as a sulfurane. tandfonline.com This intermediate typically adopts a trigonal bipyramidal (TBP) geometry. nih.govresearchgate.net

The stereochemical fate of the reaction—whether it results in inversion or retention of configuration—is dictated by the geometric arrangement of the entering nucleophile and the leaving group within this TBP intermediate. nih.gov The lone pair of electrons on the sulfur atom generally occupies an equatorial position in the TBP structure. nih.govresearchgate.net

Inversion of Configuration : This outcome, the most commonly observed, occurs when the entering nucleophile and the leaving group (chloride in this case) both occupy axial positions (diaxial) or both occupy equatorial positions (diequatorial) in the trigonal bipyramidal intermediate. The diaxial arrangement is generally favored, leading to a linear Nuc-S-Cl alignment that facilitates the inversion. nih.govtandfonline.com

Retention of Configuration : Retention of stereochemistry is less common but has been observed. It is proposed to occur when the entering group occupies an axial position and the leaving group occupies an equatorial position (apical-equatorial), or vice versa. nih.govtandfonline.com This arrangement is often enforced by specific structural constraints, such as the formation of a four-membered cyclic sulfurane intermediate. tandfonline.com

The following table summarizes the relationship between the geometry of the trigonal bipyramidal intermediate and the resulting stereochemistry of the substitution product.

| Position of Entering Nucleophile | Position of Leaving Group (Cl) | Predicted Stereochemical Outcome |

|---|---|---|

| Axial | Axial | Inversion |

| Equatorial | Equatorial | Inversion |

| Axial | Equatorial | Retention |

| Equatorial | Axial | Retention |

Racemization Phenomena in Sulfinyl Chloride Reactions

Chiral sulfinyl chlorides are primarily utilized as reactive intermediates in synthesis. nih.gov Their configurational stability can be a concern, as certain conditions can promote racemization, leading to a loss of enantiomeric purity. acs.org While many nucleophilic substitutions on sulfinyl chlorides are stereospecific, racemization can occur through several potential mechanistic pathways, either competing with or supplanting the main substitution reaction.

One primary mechanism for racemization is a chloride-for-chloride exchange reaction. If an external source of chloride ions is present in the reaction mixture, a rapid, reversible nucleophilic substitution can occur. If this exchange proceeds with inversion of configuration, as is typical for substitutions at sulfinyl sulfur, each substitution event will invert the stereocenter. nih.govtandfonline.com A rapid succession of these exchanges would lead to the rapid equilibration of the (R) and (S) enantiomers, resulting in a racemic mixture.

Another potential pathway involves the formation of a symmetrical intermediate that no longer contains the chiral information of the starting material. This could occur through:

Dissociation-Recombination : Heterolytic cleavage of the S-Cl bond could form an achiral, planar sulfinyl cation and a chloride ion. Recombination of these ions could then occur from either face of the cation with equal probability, leading to racemization.

Symmetrical Adduct Formation : The reaction of the sulfinyl chloride with a Lewis acid or a nucleophile could form a symmetrical trigonal bipyramidal intermediate. If this intermediate can undergo pseudorotation—a process where axial and equatorial ligands swap positions—it could lead to a scrambling of stereochemistry before the final product is formed.

Furthermore, racemization can be catalyzed by acids. nih.gov Since hydrogen chloride (HCl) is a common byproduct of reactions involving sulfinyl chlorides (e.g., through hydrolysis with trace moisture), its presence can catalyze the racemization of the starting material or other chiral sulfinyl intermediates. nih.gov The mechanism for acid-catalyzed racemization of related sulfoxides is well-documented and may involve protonation of the sulfinyl oxygen, making the sulfur atom more susceptible to nucleophilic attack by chloride, thereby facilitating the exchange mechanism.

The table below outlines potential mechanisms for the racemization of chiral sulfinyl chlorides.

| Racemization Mechanism | Description | Favorable Conditions |

|---|---|---|

| Chloride Exchange | Reversible SN2-type substitution by chloride ions, with each substitution causing an inversion of configuration. | Presence of excess chloride ions (e.g., from salts or HCl). |

| Formation of Sulfinyl Cation | Formation of a planar, achiral sulfinyl cation intermediate followed by non-stereospecific recombination with a nucleophile. | Polar, ionizing solvents; presence of Lewis acids. |

| Acid Catalysis | Protonation of the sulfinyl oxygen facilitates nucleophilic attack by chloride, accelerating the chloride exchange mechanism. | Presence of protic acids, such as byproduct HCl. |

| Pseudorotation of Intermediate | A hypervalent sulfur intermediate undergoes ligand reorganization, scrambling the stereochemistry before product formation. | Formation of a sufficiently stable sulfurane intermediate. |

Applications in Asymmetric Organic Synthesis

Butane-2-sulfinyl Chloride as a Chiral Building Block

The fundamental characteristic of sulfinyl halides like this compound is the presence of a stereocenter at the sulfur atom. This inherent chirality allows them to serve as chiral building blocks in the synthesis of more complex molecules. When an enantiomerically pure sulfinyl chloride reacts with a nucleophile, it transfers its chirality to the resulting product, such as a sulfoxide (B87167) or a sulfinamide.

These resulting chiral sulfinyl compounds are not merely intermediates but are often the final targets, valued for their presence in pharmaceuticals and agrochemicals. The butane-2-sulfinyl group can be incorporated into a molecular framework to influence its biological activity and physicochemical properties. The reaction of an enantiopure this compound with organometallic reagents, for example, leads to the formation of chiral sulfoxides with a defined stereochemistry.

Role as a Chiral Auxiliary in Complex Molecule Synthesis

One of the most significant applications of chiral sulfinyl compounds is their use as chiral auxiliaries. In this role, the sulfinyl group is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be easily removed. The N-sulfinyl group has proven to be an exceptionally effective chiral auxiliary due to its ability to activate imines for nucleophilic addition, provide high levels of stereocontrol, and its straightforward removal under mild acidic conditions arkat-usa.org.

The general and highly successful strategy involves the condensation of a chiral sulfinamide (derived from the corresponding sulfinyl chloride) with an aldehyde or ketone to form an N-sulfinyl imine. The chiral sulfinyl group then directs nucleophilic addition to the imine carbon, creating a new stereocenter with high diastereoselectivity.

N-sulfinyl imines are powerful intermediates for the asymmetric synthesis of a wide array of nitrogen-containing heterocycles. The amine products, formed after nucleophilic addition to the sulfinyl imine and subsequent removal of the auxiliary, can be transformed into enantioenriched heterocycles such as aziridines, pyrrolidines, and piperidines beilstein-journals.orgua.esnih.govresearchgate.net.

The methodology has been successfully applied to the synthesis of various heterocyclic structures:

Aziridines : The reaction of N-sulfinyl imines with reagents like dimethylsulfoxonium methylide can produce trifluoromethylated aziridines with good diastereoselectivity beilstein-journals.org. Similarly, reaction with 1,3-dibromopropene (B8754767) can yield trans-vinylaziridines beilstein-journals.org.

Pyrrolidines : Elegant approaches to 2,5-disubstituted pyrrolidines have been developed starting from the nucleophilic addition to a chiral N-sulfinyl imine to create an alkenyl sulfinamide, which then undergoes cyclization beilstein-journals.org.

Piperidines : N-sulfinyl δ-amino β-ketoesters, prepared from N-sulfinyl imines, serve as key building blocks for the asymmetric synthesis of 2,4,6-trisubstituted piperidines arkat-usa.org.

The high degree of stereocontrol stems from a chelated transition state where the metal cation of the organometallic nucleophile coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine. This rigid structure forces the nucleophile to attack from a specific face of the imine.

| Target Heterocycle | Key Intermediate | Typical Nucleophile/Reagent | Stereoselectivity (dr) |

|---|---|---|---|

| Aziridines | N-tert-butanesulfinyl imine | Dimethylsulfoxonium methylide | 86:14 to >99:1 |

| Pyrrolidines | N-tert-butanesulfinyl imine | Grignard reagents | High |

| Piperidines | N-sulfinyl δ-amino β-ketoester | Intramolecular cyclization | High |

| Isoindolines | N-tert-butanesulfinyl imine | Organolithium reagents | High |

The synthesis of enantiomerically pure amines is a critical task in organic synthesis, as these motifs are ubiquitous in natural products and pharmaceuticals nih.gov. The addition of organometallic reagents to N-sulfinyl imines is arguably one of the most general and reliable methods for preparing a vast range of chiral amines arkat-usa.org. This strategy, pioneered with N-tert-butanesulfinyl imines (derived from Ellman's auxiliary), is highly effective for both aldimines and ketimines, allowing for the synthesis of α-branched and α,α-dibranched amines harvard.eduacs.org.

The process typically involves three steps nih.gov:

Imine Formation : Condensation of a chiral sulfinamide (e.g., sec-butanesulfinamide) with an aldehyde or ketone.

Diastereoselective Addition : Reaction of the N-sulfinyl imine with an organometallic nucleophile (e.g., Grignard or organolithium reagents).

Auxiliary Cleavage : Removal of the sulfinyl group with a mild acid, such as HCl in an alcohol solvent, to yield the desired primary amine salt harvard.edu.

This method has been used to synthesize a diverse array of amine derivatives, including vicinal diamines and 1,2-amino alcohols, with excellent yields and stereoselectivity nih.gov. The stereochemical outcome of the nucleophilic addition can often be predicted by invoking a six-membered, chair-like transition state involving metal chelation harvard.edu.

| Imine Type | Nucleophile | Product Type | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|

| Aldimine | Alkyl/Aryl Grignard | α-Branched Amine | Often >95:5 |

| Ketimine | Alkyl/Aryl Organolithium | α,α-Dibranched Amine | Often >90:10 |

| Aldimine | SmI₂ (reductive coupling) | Vicinal C₂-Symmetric Diamine | High |

| Aldimine | Zn/In (allylation) | Homoallylic Amine | High (reversible stereocontrol) |

Catalytic Applications in Asymmetric Transformations

Beyond their stoichiometric use as auxiliaries, chiral sulfinyl structures are also integral to the development of chiral ligands and catalysts for asymmetric transformations. The well-defined stereochemistry and coordinating ability of the sulfinyl group make it an attractive component in catalyst design.

Derivatives of enantiopure sulfinyl chlorides can be elaborated into sophisticated chiral ligands for asymmetric catalysis . The sulfinyl group can coordinate to a metal center, creating a chiral environment that biases the outcome of a catalyzed reaction, leading to products with high enantiomeric excess. For instance, N-sulfinyl imine derivatives themselves have been shown to serve as a novel family of ligands for asymmetric catalysis acs.org.

While the potential exists to synthesize chiral ligands from derivatives of this compound, such as a chiral sulfonamide, the scientific literature currently lacks specific examples of catalytic systems where a derivative of this particular compound is a key component . Nonetheless, the established principles and successes seen with other chiral sulfinyl ligands strongly suggest that such applications are feasible and represent an area for future research.

Advanced Spectroscopic Characterization and Computational Studies of Sulfinyl Chlorides

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopy is an indispensable tool for confirming the molecular structure and assigning the stereochemistry of chiral molecules like butane-2-sulfinyl chloride. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for differentiating stereoisomers. When a chiral molecule like this compound is reacted with a chiral, enantiopure reagent, a pair of diastereomers is formed. These diastereomers exhibit distinct physical and spectroscopic properties.

In the ¹H and ¹³C NMR spectra, the corresponding nuclei in the two different diastereomers are in chemically non-equivalent environments. This non-equivalence leads to separate, distinct signals for each diastereomer, allowing for their differentiation and quantification. researchgate.netbath.ac.uk For instance, the protons adjacent to the stereogenic centers will typically appear at different chemical shifts and may exhibit different coupling constants. The determination of diastereomeric ratios can often be achieved by integrating the signals corresponding to each stereoisomer in the ¹H NMR spectrum. nih.gov

Table 1: Representative ¹H NMR Data for Differentiating Diastereomers of a Chiral Sulfinyl Compound Derivative This table is a representative example illustrating how chemical shifts might differ between two diastereomers (A and B) of a derivative of a chiral compound like this compound.

| Proton | Chemical Shift (δ) of Diastereomer A (ppm) | Chemical Shift (δ) of Diastereomer B (ppm) | Signal Multiplicity |

|---|---|---|---|

| CH₃-CH-S(O)Cl | 1.35 | 1.38 | Doublet |

| CH₃-CH-S(O)Cl | 3.50 | 3.55 | Multiplet |

| CH₃-CH₂-CH | 1.10 | 1.12 | Triplet |

| CH₃-CH₂-CH | 1.75 | 1.80 | Multiplet |

Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation. For this compound (C₄H₉ClOS), the molecular weight is 140.63 g/mol . nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic molecular ion cluster, with peaks at m/z 140 ([M]⁺• with ³⁵Cl) and m/z 142 ([M+2]⁺• with ³⁷Cl) in a roughly 3:1 intensity ratio.

The fragmentation of the molecular ion is influenced by the relative strengths of its bonds. Common fragmentation pathways for alkyl sulfinyl chlorides include the loss of a chlorine radical and cleavage of the carbon-sulfur bond.

Key fragmentation pathways include:

Loss of Chlorine: Cleavage of the S-Cl bond results in the formation of a [C₄H₉SO]⁺ fragment at m/z 105.

Loss of Sulfinyl Chloride Group: Cleavage of the C-S bond can lead to the formation of the sec-butyl cation [C₄H₉]⁺, which would appear at m/z 57.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom can result in the loss of an ethyl radical to form a [C₂H₄ClOS]⁺ fragment.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 140/142 | [C₄H₉ClOS]⁺• | Molecular Ion (M⁺•) showing ³⁵Cl/³⁷Cl isotope pattern |

| 105 | [C₄H₉SO]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |

| 57 | [C₄H₉]⁺ | Formation of sec-butyl cation |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. missouri.edu For this compound, the most diagnostic absorption is the strong stretching vibration of the sulfinyl (S=O) group. This S=O stretching mode typically appears in the 980-1150 cm⁻¹ region of the spectrum. nih.govnih.gov

Other characteristic vibrations provide further structural confirmation. The C-H bonds of the butane (B89635) backbone give rise to stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. The S-Cl bond stretch is also a key diagnostic peak, though it appears at lower frequencies in the fingerprint region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C-H Bend | 1375-1470 | Medium |

| S=O Stretch | 980-1150 | Strong, Sharp |

| C-S Stretch | 600-800 | Variable |

| S-Cl Stretch | Below 600 | Variable |

Computational Chemistry for Conformational and Reactivity Analysis

Computational methods are powerful for exploring aspects of molecular structure and reactivity that are difficult to observe experimentally. Quantum chemical calculations and molecular dynamics simulations can predict stable conformations, map reaction pathways, and explain the influence of the molecular environment.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms at the molecular level. acs.org For reactions involving this compound, DFT calculations can be employed to model the transition states of key reaction steps, such as nucleophilic attack at the sulfur atom. nih.govresearchgate.net

This approach is especially valuable for understanding chiral induction. scripps.edu When a chiral sulfinyl chloride reacts with a nucleophile, two diastereomeric transition states are possible, each leading to a different stereoisomeric product. By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, the theoretical stereochemical outcome of the reaction can be predicted. The pathway with the lower activation energy will be favored, leading to an excess of one stereoisomer. These calculations provide a quantitative basis for rationalizing and predicting the stereoselectivity of a reaction. acs.org

Table 4: Conceptual DFT Results for a Stereoselective Reaction This table illustrates how computational data can be used to predict the stereochemical outcome of a reaction involving a chiral sulfinyl chloride.

| Parameter | Pathway to Product A (R-isomer) | Pathway to Product B (S-isomer) | Predicted Outcome |

|---|---|---|---|

| Transition State Geometry | TS-A | TS-B | - |

| Calculated Activation Energy (ΔG‡) | 20.5 kcal/mol | 22.1 kcal/mol | - |

| Energy Difference (ΔΔG‡) | 1.6 kcal/mol | Product A is favored |

The reactivity of a molecule can be significantly influenced by the surrounding solvent. Molecular dynamics (MD) simulations offer a way to study these complex environmental effects by modeling the explicit interactions between the solute (this compound) and a large number of individual solvent molecules over time. nih.gov

In an MD simulation of a reaction, the system is evolved according to the principles of classical mechanics. This allows for the study of how the solvent shell organizes around the reactants and the transition state. nih.gov Analysis of these simulations can reveal crucial information, such as the formation of specific hydrogen bonds or dipole-dipole interactions that stabilize or destabilize the transition state relative to the ground state. By calculating the potential of mean force along the reaction coordinate, the free energy profile of the reaction in solution can be constructed, providing insight into how the solvent alters the activation energy barrier. nih.gov

Table 5: Typical Outputs from Molecular Dynamics Simulations of a Reaction in Solvent

| Simulation Output | Information Gained |

|---|---|

| Radial Distribution Functions (RDFs) | Describes the structure of the solvent shell around the solute. |

| Solvation Free Energy | Quantifies the energetic cost or benefit of solvating the reactant vs. the transition state. |

| Potential of Mean Force (PMF) | Provides the free energy profile along the reaction coordinate, including the solvent effect on the activation barrier. |

| Solvent Dynamics | Characterizes the timescale of solvent reorganization during the reaction. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and statistical approach to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built upon the principle that the structure of a molecule, as defined by various molecular descriptors, inherently determines its properties. For sulfinyl chlorides, and specifically for this compound, QSPR offers a valuable method for estimating properties that may be difficult or hazardous to measure experimentally.

The development of a QSPR model involves establishing a mathematical relationship between calculated molecular descriptors (which quantify structural features) and an experimentally determined property. This relationship can then be used to predict the properties of new or unstudied compounds. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in current literature, the methodology can be applied by examining related organosulfur compounds and aliphatic molecules.

Detailed Research Findings

Research into QSPR modeling for organosulfur compounds often focuses on those with significant biological or industrial applications. For instance, QSAR (Quantitative Structure-Activity Relationship), a related discipline, has been used to model the biological activity of organosulfur compounds derived from natural products like garlic. In such studies, quantum chemical, electrostatic, and geometrical descriptors are often found to be critical in predicting activity. researchgate.net These descriptor types are equally relevant for modeling the physicochemical properties of this compound.

A typical QSPR workflow for a class of compounds like aliphatic sulfinyl chlorides would involve:

Data Set Compilation : Gathering a set of sulfinyl chloride molecules with reliable experimental data for a specific property (e.g., boiling point, density, reactivity).

Molecular Descriptor Calculation : For each molecule, a wide range of descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that best correlates the descriptors with the property of interest.

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, various molecular descriptors can be calculated from its structure. These descriptors serve as the numerical representation of the molecule's features for the QSPR model. Public databases provide pre-computed values for some of these fundamental descriptors.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Constitutional | Molecular Weight | 140.63 g/mol | nih.gov |

| Constitutional | Molecular Formula | C₄H₉ClOS | nih.gov |

| Physicochemical | XLogP3 | 1.7 | nih.gov |

| Topological | Topological Polar Surface Area | 74.1 Ų | nih.gov |

These descriptors quantify different aspects of the molecule. The molecular weight is a simple constitutional descriptor. XLogP3 is a measure of lipophilicity, which is crucial for predicting solubility and partitioning behavior. The Topological Polar Surface Area (TPSA) is related to polarity and hydrogen bonding capacity, influencing properties like boiling point and miscibility.

The development of a robust QSPR model for a series of aliphatic sulfinyl chlorides, including this compound, would likely rely on a combination of these descriptor types. For example, a model predicting boiling point might incorporate descriptors related to molecular size (like molecular weight), intermolecular forces (like dipole moment and TPSA), and molecular shape. Studies on other aliphatic compounds, such as alcohols, have successfully used descriptors derived from graph theory to build highly predictive models for properties like boiling point and water solubility. nih.govnih.gov

The predictive power of a QSPR model is assessed using statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated R² (Q²) suggests good internal predictive ability.

Table 2: Hypothetical QSPR Model Performance Metrics for a Sulfinyl Chloride Property

| Statistical Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model. | > 0.8 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 |

| F-statistic | Indicates the statistical significance of the regression model. | High value with p < 0.05 |

While a specific, validated QSPR model for this compound is not available, the established principles of QSPR and available data on similar compounds provide a clear framework for how such a model could be developed to predict its physical and chemical properties.

Comparative Analysis with Other Sulfinyl and Sulfonyl Halides

Structural and Chemical Distinctions between Sulfinyl Chlorides and Sulfonyl Chlorides

Sulfinyl chlorides, with the general formula R-S(O)-Cl, and sulfonyl chlorides, R-SO₂-Cl, represent two different oxidation states of sulfur, which fundamentally dictates their structure and reactivity. wikipedia.orgwikipedia.org

In sulfinyl chlorides, the sulfur atom is in the +4 oxidation state and possesses a trigonal pyramidal geometry, with a lone pair of electrons occupying one of the tetrahedral vertices. This arrangement makes the sulfur atom a stereocenter, meaning that if the 'R' group is chiral or simply not symmetrical, the molecule itself can exist as a pair of enantiomers. wikipedia.orgacs.org This chirality is a crucial feature exploited in asymmetric synthesis.

In contrast, the sulfur atom in sulfonyl chlorides is in the higher +6 oxidation state and has a tetrahedral geometry. wikipedia.org Lacking a lone pair, the sulfur atom in a sulfonyl chloride is not a stereocenter itself.

The reactivity of these two classes of compounds also differs significantly. Sulfinyl chlorides are generally more reactive and less stable than their sulfonyl chloride counterparts. wikipedia.orgbritannica.com They are known to be thermolabile and sensitive to moisture, readily hydrolyzing to form sulfinic acids. wikipedia.org Sulfonyl chlorides are also reactive electrophiles but are comparatively more stable. They react with water to produce sulfonic acids and are widely used to form stable sulfonamides and sulfonate esters. wikipedia.orgbritannica.com

Table 1: Structural and Chemical Comparison of Sulfinyl vs. Sulfonyl Chlorides

| Feature | Sulfinyl Chlorides (e.g., Butane-2-sulfinyl chloride) | Sulfonyl Chlorides (e.g., Butane-2-sulfonyl chloride) |

|---|---|---|

| General Formula | R-S(O)-Cl | R-SO₂-Cl |

| Sulfur Oxidation State | +4 | +6 |

| Sulfur Geometry | Trigonal Pyramidal | Tetrahedral |

| Chirality at Sulfur | Yes (chiral center) | No |

| Reactivity | Higher; thermolabile and moisture-sensitive. wikipedia.org | Lower; more stable but still reactive electrophiles. wikipedia.orgbritannica.com |

| Hydrolysis Product | Sulfinic Acid | Sulfonic Acid |

Stereochemical Comparison with Other Chiral Sulfinyl Auxiliaries (e.g., tert-Butanesulfinyl Chloride)

The utility of chiral sulfinyl compounds in asymmetric synthesis stems from their ability to direct the stereochemical outcome of reactions. This compound, being chiral at the sulfur atom, belongs to this class of reagents. Its effectiveness as a chiral auxiliary is best evaluated by comparison with more established auxiliaries, most notably tert-butanesulfinyl chloride, the precursor to Ellman's versatile tert-butanesulfinamide auxiliary. yale.edubristol.ac.uk

The primary difference between this compound and tert-butanesulfinyl chloride lies in the steric bulk of the alkyl group attached to the sulfur atom. The tert-butyl group is exceptionally bulky and conformationally rigid. This steric hindrance is highly effective at blocking one face of the reactive center (e.g., an imine derived from the corresponding sulfinamide), forcing an incoming nucleophile to attack from the less hindered face. This leads to high levels of diastereoselectivity in the products. yale.edunih.gov

The sec-butyl group of this compound is less sterically demanding than the tert-butyl group. While it still provides a chiral environment, the lower steric bulk may result in reduced facial discrimination and consequently, lower diastereoselectivities in asymmetric reactions compared to the tert-butyl analogue. However, the specific stereochemical and electronic properties of the sec-butyl group could prove advantageous in specific synthetic applications where the steric profile of the tert-butyl group is suboptimal.

Table 2: Comparison of Chiral Sulfinyl Auxiliaries

| Feature | This compound | tert-Butanesulfinyl Chloride |

|---|---|---|

| Alkyl Group | sec-Butyl | tert-Butyl |

| Steric Bulk | Moderate | High |

| Expected Diastereoselectivity | Potentially lower due to reduced steric hindrance. | Generally high due to significant steric hindrance. yale.edu |

| Primary Application | Chiral building block and potential chiral auxiliary. | Precursor to a widely used, highly effective chiral auxiliary (Ellman's auxiliary). yale.edubristol.ac.uk |

Reactivity and Stability Trends Across Sulfinyl Halide Series

The reactivity and stability of sulfinyl halides (R-S(O)-X) are significantly influenced by the nature of the halogen atom (X). The trend generally follows the strength of the sulfur-halogen bond, which decreases down the group from fluorine to iodine.

Sulfinyl fluorides are the most stable members of the series. wikipedia.org Sulfinyl chlorides are the most common and serve as versatile synthetic intermediates, though they are known to be thermally unstable. wikipedia.orgtandfonline.com Sulfinyl bromides are even less stable; for instance, trifluoromethylsulfinyl bromide is reported to be unstable at room temperature and readily disproportionates. wikipedia.org Sulfinyl iodides are generally considered to be unknown or exceptionally unstable compounds. wikipedia.org This trend mirrors the stability observed in the sulfonyl halide series, where stability decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org

This trend is a direct consequence of the decreasing S-X bond energy and the increasing leaving group ability of the halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻). The weaker S-Br and S-I bonds make these compounds more prone to decomposition and more reactive toward nucleophiles.

Table 3: Stability and Reactivity Trends in Sulfinyl Halides (R-S(O)-X)

| Sulfinyl Halide (X) | Relative Stability | General Reactivity | Notes |

|---|---|---|---|

| Fluoride (F) | Highest | Lowest | Most stable in the series. wikipedia.org |

| Chloride (Cl) | Moderate | Moderate | Most commonly used; thermolabile but synthetically versatile. wikipedia.org |

| Bromide (Br) | Low | High | Generally unstable at room temperature. wikipedia.org |

| Iodide (I) | Very Low / Unknown | Very High | Generally not isolated; considered unknown compounds. wikipedia.org |

Emerging Research Frontiers and Future Prospects in Butane 2 Sulfinyl Chloride Chemistry

Development of Novel Stereoselective Methodologies

The synthesis of enantiomerically pure sulfinyl compounds is a central theme in modern organic chemistry. nih.gov For butane-2-sulfinyl chloride, where the sulfur atom is a stereocenter, the development of methodologies to access single enantiomers is a significant research focus. While direct asymmetric synthesis of secondary alkanesulfinyl chlorides is still a developing area, several promising strategies are being actively explored, primarily centered around the stereoselective formation of sulfinate esters from racemic sulfinyl chlorides.

Dynamic Kinetic Resolution (DKR): A powerful and increasingly popular strategy is the dynamic kinetic resolution of racemic sulfinyl chlorides. nih.gov This methodology allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. The process involves the reaction of a racemic sulfinyl chloride with a chiral alcohol (a chiral auxiliary) or an achiral alcohol in the presence of a chiral catalyst. A key requirement is that the starting sulfinyl chloride undergoes rapid racemization under the reaction conditions. This allows the faster-reacting enantiomer to be continuously depleted and replenished from the slower-reacting one, funneling the entire racemic mixture into a single stereoisomeric product. This approach has been successfully applied to other sulfinyl chlorides and represents a major frontier for accessing enantiopure derivatives of this compound.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. In the context of this compound, this would involve reacting the racemic mixture with a single enantiomer of a chiral alcohol to form a mixture of diastereomeric sulfinate esters. These diastereomers, having different physical properties, can then be separated by conventional techniques such as chromatography or crystallization. Subsequent cleavage of the auxiliary group would yield the enantiomerically pure sulfinyl compound. Commonly employed and effective chiral auxiliaries in sulfinate synthesis include menthol (B31143) and the sugar-derived diacetone-d-glucose (B1670380) (DAG). nih.gov

| Methodology | Description | Key Features | Potential Application to this compound |

| Dynamic Kinetic Resolution (DKR) | A racemic sulfinyl chloride is reacted with an alcohol in the presence of a chiral catalyst, with in situ racemization of the starting material. | Can achieve up to 100% theoretical yield of a single stereoisomer. | Highly promising for the efficient synthesis of enantiopure butane-2-sulfinate esters. |

| Chiral Auxiliaries | A racemic sulfinyl chloride is reacted with a single enantiomer of a chiral alcohol to form separable diastereomers. | A classic and reliable method for obtaining enantiopure compounds. | Reaction with auxiliaries like menthol or DAG to form diastereomeric butane-2-sulfinates for separation. |

Exploration of New Catalytic Systems for Asymmetric Transformations

The development of efficient catalytic systems is paramount for achieving high enantioselectivity in reactions involving sulfinyl chlorides. Research is focused on identifying catalysts that can effectively control the stereochemical outcome of nucleophilic substitution at the sulfur center.

Chiral Amine Catalysts: Chiral tertiary amines, particularly cinchona alkaloids and their derivatives, have emerged as superior catalysts for the enantioselective sulfinylation of alcohols. researchgate.net These catalysts are thought to activate the sulfinyl chloride towards nucleophilic attack while creating a chiral environment that directs the approach of the alcohol, leading to high enantiomeric excess in the resulting sulfinate ester. For instance, the dynamic kinetic resolution of tert-butanesulfinyl chloride has been successfully achieved with high enantioselectivity using peptide-based catalysts containing N-methylimidazole. nih.gov The exploration of similar catalyst systems for the reaction of this compound with various nucleophiles is a promising avenue of research.

Transition Metal Catalysis: While more commonly associated with the asymmetric oxidation of sulfides to sulfoxides, transition metal catalysis holds potential for transformations involving sulfinyl chlorides. nih.gov Palladium-catalyzed cross-coupling reactions, for example, have been used to form C-S bonds from sulfenate anions. acs.org The development of chiral ligands for transition metals that could mediate the asymmetric coupling of this compound with various nucleophiles would represent a significant advancement. Research into catalytic systems based on titanium, vanadium, manganese, and iron, which have proven effective in other asymmetric sulfur-based transformations, could be extended to reactions of sulfinyl chlorides. acs.org

| Catalyst Type | Example(s) | Mechanism of Action (Proposed) | Relevance to this compound |

| Chiral Tertiary Amines | Cinchona alkaloids, Peptide-based catalysts | Activation of the S-Cl bond and creation of a chiral pocket to direct nucleophilic attack. | Asymmetric synthesis of butane-2-sulfinate esters and sulfinamides. |

| Transition Metal Complexes | Palladium with chiral phosphine (B1218219) ligands (e.g., Josiphos), Titanium-based complexes | Formation of chiral metal-sulfur intermediates that undergo stereoselective reactions. | Potential for novel asymmetric C-S bond-forming reactions. |

Advanced Mechanistic Investigations of Sulfinyl Chloride Reactions

A deeper understanding of the reaction mechanisms of sulfinyl chlorides is crucial for the rational design of new synthetic methods and catalysts. Modern computational and experimental techniques are being employed to elucidate the intricate details of these transformations.

Nucleophilic Substitution at Sulfur: The primary reactivity of sulfinyl chlorides involves nucleophilic substitution at the electrophilic sulfur atom. tandfonline.com Theoretical studies, using methods such as Hartree-Fock, MP2, and DFT computations, have been conducted on the gas-phase reactions of methanesulfinyl derivatives with various anions. nih.govacs.org These studies suggest that for most nucleophiles, the reaction does not proceed through a simple one-step SN2 mechanism. Instead, an addition-elimination mechanism is favored. nih.govresearchgate.net This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, tetracoordinate sulfur intermediate, often described as having an unsymmetrical trigonal bipyramidal geometry. acs.org In this intermediate, the incoming nucleophile and the leaving group (chloride) typically occupy the apical positions, with the sulfur lone pair in an equatorial position. nih.gov This intermediate then collapses by expelling the leaving group to form the final product. acs.org This multi-step pathway has significant implications for the stereochemical outcome of the reaction, as the lifetime and geometry of the intermediate can influence whether the reaction proceeds with inversion or retention of configuration at the sulfur center.

Alternative Pathways: Beyond simple substitution, other reaction pathways can be operative. For instance, in the chlorinolysis of certain sulfinyl chlorides, C-S bond cleavage has been observed, indicating a need for more complex mechanistic models than simple substitution at sulfur. cdnsciencepub.com The possibility of elimination reactions to form highly reactive sulfines (R2C=S=O) under basic conditions also adds to the mechanistic complexity. tandfonline.com Advanced mechanistic studies, combining kinetic analysis, isotopic labeling, and high-level computational modeling, are essential to fully map the potential energy surfaces of these reactions and to predict and control their outcomes.

Expanding Applications in Complex Molecule Total Synthesis and Medicinal Chemistry (from an academic research perspective)

Chiral sulfinyl compounds are increasingly recognized for their utility in the synthesis of complex and biologically active molecules. nih.gov While the direct application of this compound in the total synthesis of natural products is not yet widely documented, its potential as a precursor to valuable chiral building blocks is significant.

Chiral Auxiliaries and Ligands: Enantiopure derivatives of this compound, such as butane-2-sulfinamides, are analogous to the widely used tert-butanesulfinamide. nih.gov These chiral sulfinamides serve as powerful chiral auxiliaries for the asymmetric synthesis of amines, which are ubiquitous in pharmaceuticals and natural products. The sulfinyl group can direct the stereoselective addition of nucleophiles to imines and can be subsequently removed under mild conditions. nih.gov Furthermore, novel chiral sulfinyl imine ligands have been prepared and shown to be effective in asymmetric catalysis, such as palladium-catalyzed allylic alkylation. nih.gov

Medicinal Chemistry Research: The sulfinamide and sulfonamide functional groups are important pharmacophores found in a variety of marketed drugs, including the anti-ulcer medication esomeprazole (B1671258) and the wakefulness-promoting agent modafinil. nih.govresearchgate.net this compound serves as a direct precursor to secondary alkanesulfinamides through its reaction with primary or secondary amines. nih.gov These sulfinamides can, in turn, be oxidized to the corresponding sulfonamides. The ability to readily synthesize novel, chiral sulfinamides and sulfonamides from this compound provides medicinal chemists with a valuable tool for generating new molecular entities with potential therapeutic applications. cuni.cz From an academic research standpoint, the exploration of this compound and its derivatives allows for the systematic study of structure-activity relationships in new classes of bioactive compounds.

| Compound Class | Precursor | Synthetic Utility | Research Area |

| Chiral Sulfinates | This compound | Intermediates for synthesizing other chiral sulfinyl compounds (e.g., sulfoxides). | Asymmetric Synthesis |

| Chiral Sulfinamides | This compound | Chiral auxiliaries for the synthesis of chiral amines. | Total Synthesis, Asymmetric Catalysis |

| Novel Sulfonamides | This compound (via sulfinamide oxidation) | Bioisosteres and pharmacophores in drug design. | Medicinal Chemistry |

Q & A

Basic: What are the recommended methods for synthesizing Butane-2-sulfinyl chloride in laboratory settings?

This compound is typically synthesized via oxidation of the corresponding thioether (e.g., 2-butyl sulfide) using controlled oxidizing agents. A common approach involves using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures (0–5°C) to selectively oxidize the sulfide to the sulfinyl chloride without over-oxidation to sulfones. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to ensure intermediate stability .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR can confirm the sulfinyl group’s presence (e.g., sulfinyl proton resonance near δ 2.8–3.5 ppm).

- HPLC with UV detection : Quantify purity using a reverse-phase C18 column and acetonitrile/water mobile phase.

- Elemental Analysis : Validate empirical formula (CHClOS) with <1% deviation .

Basic: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents.

- First Aid : Immediate flushing with water for skin/eye contact; seek medical attention if inhaled or ingested .

Advanced: How does the stereochemistry of the sulfinyl group influence reactivity in asymmetric synthesis?

The sulfinyl group’s chirality (R or S configuration) dictates diastereoselectivity in nucleophilic additions. For example, Grignard reagents attack the sulfinyl oxygen’s re or si face depending on steric hindrance from adjacent substituents. X-ray crystallography or chiral HPLC is required to confirm enantiomeric excess (≥98%) in products .

Advanced: What experimental strategies mitigate hydrolysis of this compound during reactions?

- Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and molecular sieves.

- Low Temperatures : Maintain reactions at –20°C to slow hydrolysis.

- Inert Atmosphere : Argon or nitrogen gas prevents moisture ingress.

- Rapid Workup : Quench reactions immediately post-completion to isolate products .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for sulfinyl chloride derivatives be resolved?

Contradictions often arise from dynamic stereochemistry or solvent effects. For example, sulfinyl protons may exhibit broadened NMR peaks due to slow pyramidal inversion. Cross-validate using:

- Variable-Temperature NMR : Resolve splitting at low temperatures (–40°C).

- X-ray Diffraction : Confirm solid-state conformation.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers .

Advanced: What are the challenges in achieving enantioselective synthesis of this compound?

Chiral auxiliary methods (e.g., Oppolzer’s sultams) or asymmetric oxidation catalysts (e.g., Sharpless-type Ti-tartrate complexes) are required. Key pitfalls include:

- Racemization : Avoid prolonged exposure to heat or protic solvents.

- Catalyst Loading : Optimize to ≥90% enantiomeric excess (ee) without side reactions.

- Purification : Chiral column chromatography or recrystallization in heptane/ethyl acetate .

Basic: What are the storage conditions to preserve this compound stability?

- Temperature : Store at –20°C in amber glass vials.

- Desiccation : Use vacuum-sealed containers with silica gel.

- Avoid Light : UV exposure accelerates decomposition to sulfonic acids .

Advanced: How does this compound compare to other sulfinyl chlorides in nucleophilic substitution reactions?

This compound’s branched structure increases steric hindrance, slowing bimolecular nucleophilic substitution (S2) compared to linear analogs (e.g., butane-1-sulfinyl chloride). Kinetic studies (e.g., using Eyring plots) reveal higher activation energy (ΔG‡) for secondary substrates .

Advanced: What methodologies validate the formation of sulfonamide derivatives from this compound?

Reaction with primary amines (e.g., benzylamine) in dichloromethane at room temperature yields sulfonamides. Confirm via:

- FT-IR : Sulfonamide N–H stretch (~3300 cm) and S=O bands (~1150 cm).

- Mass Spectrometry : ESI-MS for molecular ion [M+H] matching theoretical mass.

- Single-Crystal Analysis : Resolve hydrogen-bonding patterns in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.